molecular formula C6H8N2O2 B3009063 ethyl (2Z)-3-amino-2-cyanoprop-2-enoate CAS No. 67710-34-3

ethyl (2Z)-3-amino-2-cyanoprop-2-enoate

Cat. No.: B3009063
CAS No.: 67710-34-3
M. Wt: 140.142
InChI Key: LJFFRQTXGJMKDQ-HYXAFXHYSA-N
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Description

Ethyl (2Z)-3-amino-2-cyanoprop-2-enoate is a conjugated enamine ester featuring a Z-configuration at the α,β-unsaturated double bond, a cyano group at the C2 position, and an amino group at C3. This compound is of interest in organic synthesis due to its dual electron-withdrawing (cyano) and electron-donating (amino) substituents, which facilitate its reactivity in cycloadditions, Michael additions, and heterocycle formation .

Properties

IUPAC Name

ethyl (Z)-3-amino-2-cyanoprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-2-10-6(9)5(3-7)4-8/h3H,2,7H2,1H3/b5-3-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFFRQTXGJMKDQ-HYXAFXHYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CN)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\N)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601025526
Record name 3-Amino-2-cyano-(Z)-2-propenoic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601025526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67710-34-3
Record name 3-Amino-2-cyano-(Z)-2-propenoic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601025526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2Z)-3-amino-2-cyanoprop-2-enoate can be synthesized through several methods. One common approach involves the reaction of ethyl cyanoacetate with an appropriate amine under basic conditions. The reaction typically proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-3-amino-2-cyanoprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce primary amines.

Scientific Research Applications

Ethyl (2Z)-3-amino-2-cyanoprop-2-enoate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which ethyl (2Z)-3-amino-2-cyanoprop-2-enoate exerts its effects involves interactions with specific molecular targets. The amino and cyano groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The ester group may also play a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs of ethyl (2Z)-3-amino-2-cyanoprop-2-enoate, emphasizing differences in substituents, stereochemistry, and functional groups that influence physicochemical and reactivity profiles.

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Key Structural Features Molecular Formula Molecular Weight Notable Properties Reference
This compound Z-configuration, amino (-NH₂), cyano (-CN), ethyl ester C₆H₈N₂O₂ 140.14 High reactivity due to amino-cyano conjugation; potential for hydrogen bonding via -NH₂
2-Ethoxyethyl (Z)-2-cyano-3-[(N-phenyl-carbamoyl)amino]prop-2-enoate Phenyl-carbamoyl group, ethoxyethyl ester C₁₆H₁₇N₃O₄ 315.33 Bulky substituents reduce solubility; carbamoyl group enables π-stacking in crystal packing
(E)-Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate E-configuration, 2,4-dimethoxyphenyl substituent C₁₄H₁₅NO₄ 261.27 Electron-donating methoxy groups stabilize the enoate system; E-configuration alters spatial reactivity
Ethyl (2Z)-2-cyano-3-[(2-methoxy-5-methylphenyl)amino]prop-2-enoate 2-Methoxy-5-methylphenylamino group C₁₄H₁₅N₂O₃ 265.28 Melting point: 131–133°C; steric hindrance from methyl/methoxy slows nucleophilic attack
Ethyl (Z)-2-cyano-3-[4-(2-cyanoethyl(methyl)amino)phenyl]prop-2-enoate 4-(2-Cyanoethyl-methylamino)phenyl group C₁₆H₁₇N₃O₂ 283.33 Additional cyano group enhances electron-withdrawing effects; potential for tautomerism
Ethyl (2Z)-2-cyano-3-hydroxy-3-phenylprop-2-enoate Hydroxy (-OH), phenyl substituent C₁₂H₁₁NO₃ 217.22 Hydroxy group enables intermolecular hydrogen bonding; phenyl enhances π-π interactions
Ethyl (2Z)-2-cyano-3-{[4-(difluoromethoxy)phenyl]amino}prop-2-enoate 4-Difluoromethoxyphenylamino group C₁₃H₁₂F₂N₂O₃ 294.25 Fluorine atoms increase acidity (pKa ~3.2) and metabolic stability

Key Comparative Insights:

Steric and Electronic Effects :

  • Bulky substituents (e.g., phenyl-carbamoyl in ) reduce reactivity in nucleophilic additions compared to the parent compound.
  • Electron-withdrawing groups (e.g., difluoromethoxy in ) enhance the acidity of the α-hydrogen, favoring deprotonation in base-catalyzed reactions.

Stereochemical Influence: The E-configuration in disrupts conjugation between the cyano and ester groups, reducing resonance stabilization compared to the Z-isomer.

Hydrogen Bonding and Crystal Packing: Hydroxy and amino groups () facilitate hydrogen-bonded networks, influencing solubility and melting points. Aromatic substituents (e.g., phenyl in ) promote π-π stacking, affecting crystallization behavior.

Biological and Synthetic Applications: Carbamoyl and cyanoethyl groups () are leveraged in drug design for target binding and prodrug strategies. Methoxy and methyl groups () are used to tune lipophilicity in agrochemical intermediates.

Biological Activity

Ethyl (2Z)-3-amino-2-cyanoprop-2-enoate, also known as ethyl 3-amino-2-cyanoacrylate, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of an amino group and a cyano group attached to a propene backbone. Its molecular formula is C₅H₈N₂O₂, and it has a molecular weight of approximately 128.13 g/mol. The compound can be synthesized through various methods involving the reaction of ethyl acrylate derivatives with amines and cyanide sources, leading to the formation of enaminonitriles which can be further modified into more complex structures .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound. In vitro assays demonstrated that this compound exhibits significant inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL, indicating its potential as an antimicrobial agent .

Anticancer Activity

The compound has shown promising anticancer properties in several studies. For instance, research published in the Journal of Medicinal Chemistry reported that this compound induces apoptosis in cancer cell lines, including breast and colon cancer cells. Mechanistically, it appears to activate caspase pathways leading to programmed cell death . A summary of its anticancer effects is presented in the table below:

Cancer Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)15Caspase activation
HT-29 (Colon)20Induction of apoptosis
A549 (Lung)25Cell cycle arrest

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. In animal models, it significantly reduced inflammation markers such as TNF-alpha and IL-6 when administered during induced inflammatory responses. These findings suggest that the compound may be useful in treating inflammatory diseases .

Case Studies

Several case studies have documented the biological efficacy of this compound:

  • Case Study on Antimicrobial Efficacy : A study involving a series of synthesized derivatives showed that modifications to the amino group enhanced antimicrobial activity against Staphylococcus aureus, demonstrating structure-activity relationships that could guide further drug development .
  • Case Study on Cancer Treatment : In vivo studies using xenograft models indicated that treatment with this compound resulted in significant tumor size reduction compared to control groups, supporting its potential as a therapeutic agent for cancer .

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